Lydicamycin

Catalog No.
S534148
CAS No.
M.F
C47H74N4O10
M. Wt
855.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lydicamycin

Product Name

Lydicamycin

IUPAC Name

2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

Molecular Formula

C47H74N4O10

Molecular Weight

855.1 g/mol

InChI

InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61)

InChI Key

HNSRCWWMQWCNGW-UHFFFAOYSA-N

SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O

Solubility

Soluble in DMSO

Synonyms

Lydicamycin

Canonical SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O

Description

The exact mass of the compound Lydicamycin is 854.5405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lydicamycin is a polyketide antibiotic first isolated from the actinomycete strain Streptomyces lydicus in the early 1990s. It exhibits a unique chemical structure characterized by a combination of tetramic acid and amidinopyrrolidine moieties, which contribute to its biological activity against various pathogens, particularly Gram-positive bacteria and certain fungi. The molecular formula of lydicamycin is C47H74N4O10C_{47}H_{74}N_{4}O_{10}, with a molecular weight of approximately 855.1 g/mol .

Lydicamycin disrupts bacterial protein synthesis by inhibiting elongation factor EF-Tu []. EF-Tu is a crucial protein responsible for delivering aminoacyl-tRNA (transfer RNA carrying an amino acid) to the ribosome during protein synthesis. By binding to EF-Tu, Lydicamycin prevents the formation of peptide bonds, ultimately halting bacterial growth []. This mechanism differs from many conventional antibiotics, making Lydicamycin potentially effective against bacteria resistant to other antibiotics.

Lydicamycin is a natural product isolated from the fungus Actinomadura lidicisca []. Research on lydicamycin is focused on its potential as a novel antibiotic.

Antimicrobial Activity

Studies have shown that lydicamycin exhibits antimicrobial activity against a variety of bacteria, including some strains that are resistant to commonly used antibiotics []. This includes Methicillin-resistant Staphylococcus aureus (MRSA), a major concern in hospital-acquired infections [].

Mechanism of Action

The exact mechanism by which lydicamycin kills bacteria is still under investigation. However, some studies suggest that it may interfere with the process of protein synthesis in bacteria [].

Lydicamycin is primarily effective against Gram-positive bacteria, including Staphylococcus aureus, including methicillin-resistant strains (with minimum inhibitory concentrations ranging from 3.1 to 6.2 µg/ml). It also demonstrates activity against Cryptococcus neoformans (MIC = 25 µg/ml) but is ineffective against Gram-negative bacteria . This specificity makes it a valuable candidate for treating infections caused by resistant strains.

The biosynthesis of lydicamycin involves a complex metabolic network utilizing type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). Recent studies have identified the biosynthetic gene cluster responsible for its production, revealing insights into the enzymatic machinery that assembles this hybrid molecule . Traditional synthesis methods have included fermentation processes using Streptomyces strains, but advancements in genetic engineering may enable more efficient production pathways.

Lydicamycin has potential applications in clinical settings as an antibiotic, particularly in treating infections caused by resistant Gram-positive bacteria. Its unique structure also positions it as a candidate for further development in drug design and bioengineering, potentially leading to novel therapeutic agents .

Studies on the interactions of lydicamycin with biological targets have shown that it binds effectively to bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to other antibiotics but is distinguished by its unique binding affinity due to its structural features. Further research into its interactions could reveal additional therapeutic potentials and mechanisms of resistance .

Lydicamycin belongs to a class of antibiotics that includes several structurally related compounds. Here are some similar compounds:

Compound NameSourceActivityUnique Features
Fusidic AcidFusidium coccineumEffective against Gram-positive bacteriaSteroid-like structure; inhibits protein synthesis
VancomycinAmycolatopsis orientalisBroad-spectrum against Gram-positive bacteriaGlycopeptide antibiotic; inhibits cell wall synthesis
DaptomycinStreptomyces roseosporusEffective against resistant strainsLipopeptide; disrupts membrane potential
TeicoplaninActinoplanes teichomyceticusSimilar to VancomycinLonger half-life; effective against resistant strains

Uniqueness of Lydicamycin: Lydicamycin's distinct tetramic acid and amidinopyrrolidine moieties set it apart from these similar compounds, providing unique binding properties and mechanisms of action that may lead to reduced resistance development compared to traditional antibiotics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

11

Exact Mass

854.54049457 g/mol

Monoisotopic Mass

854.54049457 g/mol

Heavy Atom Count

61

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lydicamycin

Dates

Modify: 2023-08-15
1: Komaki H, Ichikawa N, Hosoyama A, Fujita N, Igarashi Y. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins. Stand Genomic Sci. 2015 Aug 26;10:58. doi: 10.1186/s40793-015-0046-5. eCollection 2015. PubMed PMID: 26380643; PubMed Central PMCID: PMC4572681.
2: Igarashi Y, Kim Y, In Y, Ishida T, Kan Y, Fujita T, Iwashita T, Tabata H, Onaka H, Furumai T. Alchivemycin A, a bioactive polycyclic polyketide with an unprecedented skeleton from Streptomyces sp. Org Lett. 2010 Aug 6;12(15):3402-5. doi: 10.1021/ol1012982. PubMed PMID: 20670006.
3: Furumai T, Eto K, Sasaki T, Higuchi H, Onaka H, Saito N, Fujita T, Naoki H, Igarashi Y. TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598. J Antibiot (Tokyo). 2002 Oct;55(10):873-80. PubMed PMID: 12523820.
4: Toda S, Yamamoto S, Tenmyo O, Tsuno T, Hasegawa T, Rosser M, Oka M, Sawada Y, Konishi M, Oki T. A new neuritogenetic compound BU-4514N produced by Microtetraspora sp. J Antibiot (Tokyo). 1993 Jun;46(6):875-83. PubMed PMID: 8344867.
5: Hayakawa Y, Kanamaru N, Morisaki N, Furihata K, Seto H. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation. J Antibiot (Tokyo). 1991 Mar;44(3):288-92. PubMed PMID: 2026554.
6: Hayakawa Y, Kanamaru N, Shimazu A, Seto H. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity. J Antibiot (Tokyo). 1991 Mar;44(3):282-7. PubMed PMID: 2026553.

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